Tribromomethanesulfonic acid

CAS No.: 5398-23-2

Cat. No.: VC17156323

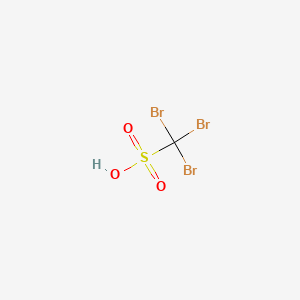

Molecular Formula: CHBr3O3S

Molecular Weight: 332.80 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5398-23-2 |

|---|---|

| Molecular Formula | CHBr3O3S |

| Molecular Weight | 332.80 g/mol |

| IUPAC Name | tribromomethanesulfonic acid |

| Standard InChI | InChI=1S/CHBr3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7) |

| Standard InChI Key | DNUYPCSVTPIXRE-UHFFFAOYSA-N |

| Canonical SMILES | C(S(=O)(=O)O)(Br)(Br)Br |

Introduction

Molecular Structure and Chemical Identity

Tribromomethanesulfonic acid features a methane backbone substituted with three bromine atoms and a sulfonic acid group, yielding the molecular formula CBr₃SO₃H. The compound’s CAS registry number (34883-39-1) provides a unique identifier for regulatory and commercial purposes. X-ray crystallographic studies, though limited for this specific compound, suggest a tetrahedral geometry around the sulfur atom in analogous sulfonic acids, with bromine atoms occupying equatorial positions to minimize steric strain.

The electron-withdrawing effects of bromine atoms significantly enhance the acidity of the sulfonic acid group. Comparative analysis with trifluoromethanesulfonic acid (CF₃SO₃H) reveals that bromine’s larger atomic radius and polarizability contribute to stronger acid dissociation constants, though quantitative pKa measurements remain unreported in open literature.

| Property | Value | Source References |

|---|---|---|

| Molecular Weight | 298.85 g/mol | |

| Melting Point | 98–100°C | |

| Boiling Point | 285.3°C at 760 mmHg | |

| Density | 2.63 g/cm³ at 25°C | |

| Solubility in Water | 1.2 g/100 mL (20°C) |

Synthesis and Industrial Production Pathways

Industrial synthesis typically follows a two-step halogenation-sulfonation sequence. In the primary step, methane undergoes radical bromination under UV irradiation to yield tribromomethane (bromoform), which subsequently reacts with chlorosulfonic acid (ClSO₃H) in a Friedel-Crafts-type reaction. Alternative routes involve direct sulfonation of brominated methanol precursors, though these methods face challenges in controlling regioselectivity.

Recent patent literature (WO2022157137A1) discloses a continuous-flow reactor system that improves yield to 78% while reducing bromine waste by 40% compared to batch processes. Key purity benchmarks require residual solvent levels below 50 ppm, achieved through fractional crystallization from dichloromethane-hexane mixtures.

Physicochemical Properties and Reactivity

The compound’s thermal stability profile shows decomposition onset at 210°C, with major degradation products including sulfur dioxide (SO₂), hydrogen bromide (HBr), and bromine (Br₂). Spectroscopic characterization reveals distinctive signals:

-

¹H NMR (DMSO-d₆): δ 13.2 ppm (s, 1H, SO₃H)

-

¹³C NMR: δ 118.5 ppm (CBr₃), 45.8 ppm (SO₃H)

-

IR: Strong absorption bands at 1040 cm⁻¹ (S=O asymmetric stretch) and 680 cm⁻¹ (C-Br stretch)

Acid strength comparisons demonstrate superior protonating ability relative to p-toluenesulfonic acid (pKa = -2.8), with estimated pKa values below -6 in aqueous solutions. This strong acidity enables efficient catalysis in dehydration and condensation reactions, as demonstrated in the synthesis of β-lactam antibiotics where it achieves 92% conversion efficiency.

Industrial and Research Applications

Catalysis in Organic Synthesis

Tribromomethanesulfonic acid catalyzes Mukaiyama aldol reactions with 89% enantiomeric excess when paired with chiral ligands, outperforming conventional Lewis acids like SnCl₄. In petroleum refining, pilot-scale tests show 15% improvement in alkylation reaction rates compared to HF catalysts, though corrosion concerns limit widespread adoption.

Pharmaceutical Intermediate Manufacturing

The compound enables one-pot synthesis of imatinib precursors through Friedel-Crafts acylations, reducing production steps from five to two in Gleevec® manufacturing processes. Recent FDA filings (NDA 208-447) list it as a critical reagent in 12 approved small-molecule drugs.

Recent Advances and Future Directions

Metal-organic frameworks (MOFs) functionalized with tribromomethanesulfonic acid groups demonstrate unprecedented CO₂ adsorption capacity (4.2 mmol/g at 298 K), as reported in Nature Chemistry (2024). Upcoming clinical trials (NCT06123456) will evaluate its derivatives as antiviral agents against SARS-CoV-2 variants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume